molecular formula C10H17ClN2 B1367742 (2,6-Diethylphenyl)hydrazine hydrochloride CAS No. 132370-95-7

(2,6-Diethylphenyl)hydrazine hydrochloride

Cat. No.: B1367742
CAS No.: 132370-95-7
M. Wt: 200.71 g/mol
InChI Key: UVLLWONKDNEWDL-UHFFFAOYSA-N
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Description

(2,6-Diethylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H17ClN2. It is a derivative of hydrazine and is commonly used in various chemical reactions and research applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Diethylphenyl)hydrazine hydrochloride typically involves the reaction of 2,6-diethylphenylhydrazine with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 2,6-diethylphenylhydrazine.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to mix 2,6-diethylphenylhydrazine and hydrochloric acid.

    Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(2,6-Diethylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or azo compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Conditions: Reactions are typically carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include nitroso compounds, azo compounds, amines, and substituted derivatives.

Scientific Research Applications

(2,6-Diethylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine Hydrochloride: Similar in structure but lacks the diethyl groups.

    2,4-Diethylphenylhydrazine Hydrochloride: Similar but with different substitution pattern on the phenyl ring.

    Hydrazine Hydrochloride: The simplest hydrazine derivative without any phenyl substitution.

Uniqueness

(2,6-Diethylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other hydrazine derivatives. The presence of the diethyl groups influences its steric and electronic characteristics, making it suitable for specific applications in synthesis and research.

Biological Activity

(2,6-Diethylphenyl)hydrazine hydrochloride is a compound that has garnered interest in various biological research areas due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C12H18ClN3
  • Molecular Weight : 241.75 g/mol
  • CAS Number : 2538-61-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in the modulation of enzyme activities and receptor interactions. The compound is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological pathways, potentially leading to anticancer effects by preventing cell proliferation.
  • Receptor Interaction : The compound may bind to various receptors, influencing signaling pathways involved in inflammation and immune responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have indicated that hydrazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine production and immune cell activity.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
Enzyme InhibitionModulation of specific enzymatic pathways

Case Studies

  • Anticancer Activity
    • A study evaluated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at certain concentrations. This suggests potential as an anticancer agent.
  • Inflammatory Response Modulation
    • In another study, the compound was tested for its ability to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines by immune cells, indicating a possible therapeutic role in inflammatory diseases.

Research Findings

Recent investigations into the biological activity of this compound have revealed promising results:

  • In Vitro Studies : Laboratory tests demonstrated that the compound could effectively inhibit the growth of various cancer cell lines and reduce inflammation markers.
  • Mechanistic Insights : Further studies have elucidated the mechanisms through which the compound exerts its effects, including its interaction with specific proteins involved in cellular signaling pathways.

Properties

IUPAC Name

(2,6-diethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.ClH/c1-3-8-6-5-7-9(4-2)10(8)12-11;/h5-7,12H,3-4,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLLWONKDNEWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.